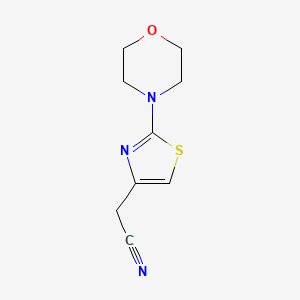

2-(2-Morpholinothiazol-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c10-2-1-8-7-14-9(11-8)12-3-5-13-6-4-12/h7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSSMCUTDZQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 2 Morpholinothiazol 4 Yl Acetonitrile and Its Analogues

Established Synthetic Pathways to the 2-(2-Morpholinothiazol-4-yl)acetonitrile Core and Related Scaffolds

The construction of the this compound core can be achieved through several synthetic routes, each with its own advantages and applications. These pathways include multi-step reaction sequences, classical heterocyclic synthesis methods, and post-modification strategies.

Multi-step Reaction Sequences for Thiazole (B1198619) Derivatives

A plausible multi-step synthesis for this compound can be conceptualized starting from readily available materials. A common strategy in the synthesis of such thiazole derivatives involves the initial construction of a functionalized thiazole ring followed by the introduction of the acetonitrile (B52724) moiety.

One potential pathway begins with the synthesis of 4-(chloromethyl)-2-morpholinothiazole. This intermediate can be prepared through the Hantzsch thiazole synthesis, reacting morpholine-4-carbothioamide (B78428) with 1,3-dichloroacetone (B141476). The resulting 4-(chloromethyl)-2-morpholinothiazole can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to yield the target compound, this compound.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Morpholine-4-carbothioamide, 1,3-Dichloroacetone | Ethanol, Reflux | 4-(Chloromethyl)-2-morpholinothiazole |

| 2 | 4-(Chloromethyl)-2-morpholinothiazole | Sodium Cyanide, DMSO | This compound |

Hantzsch Thiazole Synthesis Approaches to Morpholine-Thiazole Cores

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and is highly applicable to the creation of morpholine-thiazole cores. nih.govnih.gov This method involves the condensation reaction between an α-haloketone and a thioamide. nih.gov In the context of synthesizing 2-morpholinothiazole (B1317029) derivatives, morpholine-4-carbothioamide serves as the thioamide component.

The reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring. nih.gov The choice of the α-haloketone determines the substitution pattern at the 4- and 5-positions of the thiazole ring. For instance, the reaction of morpholine-4-carbothioamide with 1,3-dichloroacetone would yield 4-(chloromethyl)-2-morpholinothiazole, a key intermediate as previously discussed. The reaction conditions can be varied, including the use of acidic or neutral media, which can influence the regioselectivity of the condensation. researchgate.net

Post-Functionalization Strategies on Preformed Thiazole Rings

Another versatile approach to the synthesis of this compound and its analogues is the post-functionalization of a pre-existing thiazole ring. This strategy allows for the introduction of the morpholine (B109124) and acetonitrile groups in a stepwise manner.

A common starting material for this approach is 2-aminothiazole (B372263) or a derivative thereof. The amino group at the 2-position can be substituted with a morpholine moiety through various methods, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position.

Alternatively, a preformed 2-morpholinothiazole scaffold can be functionalized at the 4-position. For example, a 4-methyl-2-morpholinothiazole could undergo radical halogenation to introduce a leaving group, which can then be displaced by a cyanide nucleophile to form the desired acetonitrile side chain.

Synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde and Related Intermediates

The intermediate 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde is a valuable building block for the synthesis of more complex 2-morpholinothiazole analogues. Its synthesis can be effectively achieved using the Vilsmeier-Haack reaction. semanticscholar.orgasianpubs.org This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. semanticscholar.org

The starting material for this synthesis is typically 2-morpholinothiazole. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), acts as the formylating agent. asianpubs.org The reaction proceeds via an electrophilic substitution on the thiazole ring. The electron-donating effect of the morpholine group at the 2-position directs the formylation to the 5-position. The chlorine atom is also introduced at the 4-position during this reaction.

Table 2: Synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Product |

| 2-Morpholinothiazole | POCl₃, DMF | 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde |

Derivatization and Structural Modification of this compound Analogues for Enhanced Bioactivity

To explore the structure-activity relationships and enhance the biological properties of 2-morpholinothiazole derivatives, various derivatization and structural modification strategies are employed. A notable example is the synthesis of chalcone (B49325) derivatives.

Synthesis of Chalcone Derivatives of Oxazol-4-yl)-2-morpholinothiazole

A series of chalcone derivatives of (oxazol-4-yl)-2-morpholinothiazole have been synthesized and evaluated for their potential bioactivity. The synthesis of these chalcones typically involves a Claisen-Schmidt condensation reaction. This reaction entails the base-catalyzed condensation of an aldehyde with a ketone.

In a specific example, the synthesis commences with the preparation of (4-(2,5-dimethyloxazol-4-yl)-2-morpholinothiazol-5-yl)methanol. This intermediate is then oxidized to the corresponding aldehyde. The resulting aldehyde serves as a key building block for the Claisen-Schmidt condensation. It is reacted with various substituted acetophenones in the presence of a base, such as potassium hydroxide, to yield the target chalcone derivatives.

Table 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Aldehyde Component | Ketone Component | Base/Solvent | Product |

| (4-(2,5-Dimethyloxazol-4-yl)-2-morpholinothiazol-5-yl)carbaldehyde | Substituted Acetophenones | KOH/Ethanol | Chalcone Derivatives of (Oxazol-4-yl)-2-morpholinothiazole |

These synthetic methodologies provide a robust platform for the creation and diversification of this compound and its analogues, enabling the exploration of their chemical space and potential applications.

Development of Morpholinothiazolyl-2,4-thiazolidinedione Analogues

The synthesis of morpholinothiazolyl-2,4-thiazolidinedione derivatives has been explored as a pathway to novel chemical entities. A key synthetic strategy involves a multi-step process beginning with the reaction of this compound. The general methodology for producing 2,4-thiazolidinedione (B21345) (TZD) scaffolds often involves the Knoevenagel condensation. nih.govresearchgate.net This reaction typically occurs between a compound with an active methylene (B1212753) group, such as thiazolidine-2,4-dione, and an aldehyde or ketone. nih.gov

In the specific synthesis of morpholinothiazolyl-2,4-thiazolidinedione analogues, the process begins with the preparation of 2-(thiazol-2-ylimino)thiazolidin-4-one, which serves as a core intermediate. This intermediate is then reacted with various substituted and unsubstituted aromatic aldehydes. This condensation reaction, typically carried out under reflux conditions in the presence of a catalyst like piperidine (B6355638) in ethanol, yields the final 5-arylidene derivatives. nih.gov The introduction of the 5-arylidene moiety has been shown to be important for the biological properties of this class of compounds. nih.govnih.gov

The synthesis of the parent thiazolidine-2,4-dione ring itself is commonly achieved by refluxing monochloroacetic acid and thiourea (B124793) in an aqueous solution. nih.govsemanticscholar.org This core structure can then be elaborated. For the development of the morpholinothiazolyl analogues, a series of compounds (1-15) have been synthesized and characterized. nih.gov The structural diversity within this series is achieved by varying the substituents on the arylidene group attached at the 5-position of the thiazolidinedione ring.

Table 1: Examples of Synthesized Morpholinothiazolyl-2,4-thiazolidinedione Analogues

| Compound ID | Arylidene Substituent | Reference |

|---|---|---|

| 5 | (Substituted Phenyl) | nih.gov |

| 11 | (Substituted Phenyl) | nih.gov |

| 12 | (Substituted Phenyl) | nih.gov |

| 13 | (Substituted Phenyl) | nih.gov |

| 14 | (Substituted Phenyl) | nih.gov |

Preparation of 2-Thiazolylimino-5-arylidene-4-thiazolidinone Derivatives

The preparation of 2-thiazolylimino-5-arylidene-4-thiazolidinone derivatives is a significant area of synthetic chemistry, leading to compounds with notable biological activities. A series of these compounds, featuring various substituents on the arylidene ring, have been synthesized to explore their chemical properties. nih.gov The core of this synthetic approach is the Knoevenagel condensation of the parent compound, 2-(thiazol-2-ylimino)thiazolidin-4-one, with different aromatic aldehydes. nih.gov

The parent compound serves as the key intermediate. Its reaction with aldehydes carrying hydroxy, methoxy, nitro, and chloro groups on the benzene (B151609) ring leads to a diverse library of derivatives (4a-j). nih.gov This reaction highlights the role of the 5-arylidene moiety in modulating the properties of the final molecule. The synthesis demonstrates that the unsubstituted and substituted 5-arylidene group is crucial for enhancing the chemical characteristics of this class of compounds. nih.gov The reaction is a versatile method for introducing chemical diversity at the C5 position of the thiazolidin-4-one ring. researchgate.net

The general synthetic pathway involves refluxing the 2-imino-4-thiazolidinone intermediate with the appropriate aldehyde in the presence of a base catalyst, such as piperidine or diisopropylethylamine, in a solvent like absolute ethanol. jocpr.commdpi.com Upon completion of the reaction, which is often monitored by thin-layer chromatography (TLC), the product precipitates and can be isolated and purified. jocpr.commdpi.com The resulting 5-arylidene derivatives typically exist as the Z-configurational isomer. researchgate.net

Creation of 2,4,5-Trisubstituted Thiazole Compounds

The synthesis of 2,4,5-trisubstituted thiazoles is a field of significant interest due to the versatile applications of this heterocyclic scaffold. Various synthetic methodologies have been developed to access these complex structures.

One common approach involves the Hantzsch thiazole synthesis. A general method for creating 2,4,5-trisubstituted thiazoles involves the reaction of an N-(substituted benzoyl) morpholine/piperidine/pyrrolidine carbothioamide with a substituted phenacyl bromide in acetonitrile. researchgate.net The carbothioamide intermediate is itself synthesized through the nucleophilic addition of a secondary amine (like morpholine) to a substituted benzoyl isothiocyanate. researchgate.net The isothiocyanate is generated in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189). researchgate.net

Another advanced strategy employs solid-phase parallel synthesis to create libraries of 2,4,5-trisubstituted thiazole derivatives. nih.gov This method begins with the synthesis of a core skeleton, a 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone, on a solid support resin through a cyclization reaction involving a carbamimidothioate linker. nih.gov This resin-bound core allows for the introduction of three points of diversity by reacting it with various building blocks such as amines, alkyl halides, and acid chlorides before cleavage from the solid support. nih.gov

Asymmetric synthesis routes have also been developed to produce chiral 2,4,5-trisubstituted Δ2-thiazolines. nih.gov These methods utilize readily available α,β-unsaturated methyl esters as starting materials. Key steps in this sequence include a Sharpless asymmetric dihydroxylation and an O→N acyl migration reaction, yielding the final products in good yields and high enantiomeric excess. nih.gov

Design and Synthesis of 4-Substituted Methoxylbenzoyl-aryl-thiazole Analogues

A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has been developed through structural modifications of lead compounds like 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). nih.govresearchgate.net The synthesis of these analogues involves several strategic chemical transformations aimed at exploring the structure-activity relationships by modifying the "A", "B", and "C" rings and the linker connecting them. nih.govresearchgate.net

One synthetic route to the core thiazole structure starts from L- or D-cysteine, which reacts with benzonitrile (B105546) to form (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid. nih.gov This acid is then coupled with an aniline (B41778) derivative, such as 3,4,5-trimethoxyaniline, using coupling agents like EDCI/HOBt to form an amide. nih.gov Subsequent chemical steps can be used to further modify the structure. nih.gov

To improve physicochemical properties such as bioavailability, modifications to the linker between the phenyl and thiazole rings have been investigated. nih.govacs.org For instance, an amino (NH) linker was introduced. The synthesis for this new series, known as phenyl-aminothiazoles (PAT), begins with the reaction of 3-bromo-2-oxopropanoic acid ethyl ester and an arylthiourea in ethanol, which produces 2-(arylamino)-thiazole-4-carboxylic acids in high yields. nih.govacs.org These acids are then converted to Weinreb amides, which subsequently react with 3,4,5-trimethoxyphenyllithium to yield the final aniline-linked products. nih.govacs.org

Further chemical transformations on the SMART template have been explored to expand structural diversity. nih.govacs.org These include:

Wittig Reaction : Reaction of the parent compound with diethyl cyanomethylphosphonate to yield acrylonitriles. nih.govacs.org

Hydrazide Formation : Treatment with hydrazine (B178648) hydrate (B1144303) to prepare hydrazide derivatives. nih.govacs.org

Carbonyl Group Reduction : Reduction of the ketone linker to a secondary alcohol. nih.govacs.org

Table 2: Synthetic Strategies for SMART Analogue Diversification

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Wittig Reaction | Diethyl cyanomethylphosphonate | Acrylonitrile | nih.gov, acs.org |

| Hydrazide Formation | Hydrazine hydrate | Hydrazide | nih.gov, acs.org |

| Carbonyl Reduction | Not specified | Secondary Alcohol | nih.gov, acs.org |

| Beckmann Rearrangement | Tosyl chloride, basic aluminum oxide | Amide | nih.gov |

Incorporation into Proteolysis Targeting Chimeras (PROTACs) and Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation. nih.gov They consist of three main components: a "warhead" that binds to a target protein of interest, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The incorporation of a specific chemical moiety, such as a morpholinothiazole derivative, into a PROTAC would involve its functionalization to act as the "warhead" and its subsequent connection to an E3 ligase ligand via a suitable linker.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov The design and synthesis of this linker are therefore of paramount importance.

Commonly used linkers in PROTAC development include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. broadpharm.com The inclusion of PEG units can enhance the water-solubility of the typically large and hydrophobic PROTAC molecule. broadpharm.com The length and composition of the linker must be carefully optimized, as this has a profound impact on the bioactivity of the resulting PROTAC. nih.gov

The synthesis of a PROTAC involves modular chemistry, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. Synthetic strategies often involve creating an electrophilic handle on one component and a nucleophilic handle on the other to facilitate their connection. For example, a resin-bound intermediate with a terminal aldehyde can be used for amidation and subsequent reduction to a secondary amine, providing a point for linker diversification. nih.gov This amine can then be reacted with a linker precursor containing an electrophilic group, such as iodoacetic acid, to form an electrophilic terminal which can then be coupled with a nucleophilic warhead molecule. nih.gov The field is moving from simple alkyl and PEG linkers to more sophisticated designs to create novel PROTACs with improved therapeutic properties. nih.gov

Advanced Chemical Transformations and Novel Reactivity in Morpholinothiazole Systems

Electrochemical Ring-Closure and Photochemical Ring-Opening Mechanisms of Bis(morpholinothiazolyl)maleimides

Novel donor-acceptor bis(morpholinothiazolyl)maleimides have been investigated as molecular switches, exhibiting unique reactivity under electrochemical and photochemical stimuli. rsc.orgresearchgate.net These diarylethene-type systems can be designed to operate with orthogonal stimuli, where the ring-closure reaction is exclusively triggered electrochemically, and the reverse ring-opening reaction is achieved only through photochemical means. rsc.orgresearchgate.net

The electrochemical ring-closure is an oxidative process. The mechanism is believed to proceed through a dicationic intermediate that is generated by a two-fold oxidation of the open-ring isomer. rsc.orgresearchgate.net This was elucidated with the help of a nonsymmetrical "mixed" derivative. rsc.orgresearchgate.net To optimize this process and prevent the formation of by-products during the oxidative cyclization, trifluoromethyl groups can be introduced at the reactive carbon atoms. rsc.orgresearchgate.net

Conversely, the ring-opening is a photochemical process. The closed-ring form absorbs light, leading to an excited state that efficiently reverts to the open-ring isomer. This photochemical pathway is not accessible for the ring-closure direction in these specifically designed molecules. rsc.org

The distinct reactivity of these bis(morpholinothiazolyl)maleimide systems has been studied for various derivatives, including methylated, trifluoromethylated, and nonsymmetrical versions. rsc.orgresearchgate.net These experimental investigations are supported by density functional theory (DFT) calculations, which provide insights into the thermodynamics of the open and closed forms, the characteristics of their excited states, and the reactivity of their neutral and ionized species in different electronic states. rsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Morpholinothiazolyl-2,4-thiazolidinedione |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinone |

| 2,4,5-Trisubstituted Thiazole |

| 4-Substituted Methoxylbenzoyl-aryl-thiazole (SMART) |

| Proteolysis Targeting Chimeras (PROTACs) |

| Bis(morpholinothiazolyl)maleimides |

| Thiazolidine-2,4-dione (TZD) |

| 2-(thiazol-2-ylimino)thiazolidin-4-one |

| Monochloroacetic acid |

| Thiourea |

| Piperidine |

| N-(Substituted benzoyl) morpholine carbothioamide |

| Substituted phenacyl bromide |

| Substituted benzoyl isothiocyanate |

| Ammonium thiocyanate |

| Benzoyl chloride |

| 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone |

| Δ2-Thiazolines |

| α,β-unsaturated methyl esters |

| 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) |

| L-cysteine |

| D-cysteine |

| Benzonitrile |

| (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid |

| 3,4,5-trimethoxyaniline |

| 3-bromo-2-oxopropanoic acid ethyl ester |

| Arylthiourea |

| 2-(arylamino)-thiazole-4-carboxylic acids |

| Weinreb amides |

| 3,4,5-trimethoxyphenyllithium |

| Phenyl-aminothiazoles (PAT) |

| Diethyl cyanomethylphosphonate |

| Hydrazine hydrate |

| Tosyl chloride |

| Polyethylene glycol (PEG) |

| Iodoacetic acid |

Structure Activity Relationship Sar Investigations of 2 2 Morpholinothiazol 4 Yl Acetonitrile Derivatives

Fundamental Principles of Structure-Activity Correlation in Heterocyclic Compounds

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. dotmatics.comwikipedia.org This principle is predicated on the idea that the pharmacological effect of a compound is directly related to its three-dimensional structure, molecular shape, electronic distribution, and the presence of specific functional groups. numberanalytics.comnumberanalytics.com By analyzing SAR, chemists can identify the specific structural components, or pharmacophores, responsible for a molecule's desired biological effect. dotmatics.com This understanding allows for the rational design of new, more potent, and selective therapeutic agents by modifying the chemical structure of a lead compound. wikipedia.org

In the realm of heterocyclic compounds, which form the core of many pharmaceuticals, SAR studies are particularly crucial. nih.gov Heterocycles, such as thiazole (B1198619) and morpholine (B109124), are rings containing at least one atom other than carbon. ijper.orgglobalresearchonline.net The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity and the ability to form hydrogen bonds, which govern their interactions with biological targets like enzymes and receptors. jpionline.org The versatility of heterocyclic rings allows for extensive structural modifications, making them a cornerstone in drug discovery. nih.govijper.org For instance, the thiazole ring, a component of the titular compound, is a privileged scaffold found in numerous approved drugs, valued for its diverse biological activities, including anticancer and antimicrobial effects. globalresearchonline.netjpionline.orgnih.gov SAR analysis in these compounds often involves examining how substitutions on the heterocyclic ring system influence factors like binding affinity, selectivity, and metabolic stability. ptfarm.pl

SAR Profiling in Anticancer Research

The thiazole nucleus and its derivatives are of significant interest in oncology research due to their presence in various potent anticancer agents. ijper.orgnih.gov The structural flexibility of the thiazole ring allows for modifications that can modulate its interaction with various biological targets involved in cancer progression, such as protein kinases, tubulin, and topoisomerases. nih.govnih.gov

Correlation of Structural Modifications with In Vitro Anticancer Efficacy in (Oxazol-4-yl)-2-morpholinothiazole Chalcone (B49325) Derivatives

A study involving a series of chalcone derivatives of (oxazol-4-yl)-2-morpholinothiazole revealed significant insights into their structure-activity relationships as anticancer agents. researchgate.net These compounds were tested against four human cancer cell lines: PC3 (prostate), DU-145 (prostate), A549 (lung), and MCF-7 (breast). researchgate.net The research found that several of the synthesized chalcone derivatives exhibited moderate to excellent anticancer activity, with some compounds surpassing the efficacy of the reference drug, etoposide. researchgate.net

The analysis of the various substitutions on the phenyl ring of the chalcone moiety provided clear SAR trends. Specifically, compound 10d , which featured a 4-chlorophenyl group, demonstrated superior anticancer activity across all tested cell lines compared to other derivatives. researchgate.net Compounds with electron-withdrawing groups (e.g., 10d with 4-Cl, 10e with 4-F) and electron-donating groups (e.g., 10b with 4-OCH3, 10c with 3,4,5-tri-OCH3) also showed potent activity. researchgate.net This suggests that the electronic properties and position of the substituent on the phenyl ring are critical determinants of cytotoxic efficacy in this class of compounds. researchgate.netnih.gov

| Compound | Substitution (R) | PC3 (IC₅₀ µM) | DU-145 (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) |

| 10a | Phenyl | 1.10 | 1.12 | 1.15 | 1.18 |

| 10b | 4-Methoxyphenyl (B3050149) | 1.08 | 1.10 | 1.12 | 1.15 |

| 10c | 3,4,5-Trimethoxyphenyl | 1.06 | 1.08 | 1.10 | 1.13 |

| 10d | 4-Chlorophenyl | 1.02 | 1.04 | 1.06 | 1.09 |

| 10e | 4-Fluorophenyl | 1.09 | 1.11 | 1.13 | 1.16 |

| 10f | 4-Methylphenyl | 1.11 | 1.13 | 1.16 | 1.19 |

| Etoposide | - | 1.15 | 1.18 | 1.20 | 1.23 |

Data sourced from Rachala et al., 2023. researchgate.net

Structural Determinants of Anticancer Activity in Thiazolyl-2,4-thiazolidinediones and Rhodanines

Thiazolidinediones (TZDs) and rhodanines are five-membered heterocyclic scaffolds that have garnered significant attention for their anticancer potential. pharmacyjournal.inforesearchgate.net The structural versatility of these cores, particularly at the C-5 position of the ring, allows for extensive derivatization to fine-tune their biological activity. nih.govrsc.org

For Thiazolyl-2,4-thiazolidinediones , SAR studies have shown that the nature of the substituent on the benzylidene ring at the 5-position is crucial for anticancer activity. pharmacyjournal.info The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and iodo (I), tends to increase cytotoxic potential. pharmacyjournal.info Conversely, the introduction of electron-donating groups like methyl often leads to decreased activity. pharmacyjournal.info The phenyl ring itself is considered essential for the anticancer effect. pharmacyjournal.info Furthermore, the removal of unsaturation at the 5-position of the thiazolidine-2,4-dione ring has been shown to diminish cytotoxic potential. pharmacyjournal.info

Rhodanines , which are subtypes of thiazolidin-4-ones, also exhibit a broad spectrum of anticancer activities. nih.govdocumentsdelivered.com SAR analysis of rhodanine (B49660) derivatives reveals several key determinants of their efficacy. In one study, a thiazolyl-rhodanine derivative (27 ) showed remarkable cytotoxic activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 4.67 µM and 2.30 µM, respectively. nih.govencyclopedia.pub Notably, its analogue (28 ), where the rhodanine moiety was replaced with a thiazolidine-2,4-dione, was found to be inactive, highlighting the critical role of the rhodanine core in this specific scaffold. nih.govencyclopedia.pub Further studies have indicated that substitutions at the N-3 position of the rhodanine ring also significantly influence activity. For instance, changing an N-3 2-chlorophenyl substituent to a cyclohexyl or benzyl (B1604629) group resulted in a decline in inhibitory activity against MCF-7 cells. nih.govencyclopedia.pub

| Compound Class | Key Structural Feature | Impact on Anticancer Activity |

| Thiazolyl-2,4-thiazolidinediones | Electron-withdrawing groups (Cl, Br) on 5-benzylidene ring | Increased activity pharmacyjournal.info |

| Electron-donating groups (e.g., methyl) on 5-benzylidene ring | Decreased activity pharmacyjournal.info | |

| Saturation at position 5 of the TZD ring | Decreased activity pharmacyjournal.info | |

| Rhodanines | Thiazolyl-rhodanine moiety (vs. TZD analogue) | Essential for high activity nih.govencyclopedia.pub |

| N-3 substitution (2-chlorophenyl vs. cyclohexyl/benzyl) | 2-chlorophenyl favored higher activity nih.govencyclopedia.pub | |

| 5-(4'-N,N-dimethylaminobenzylidene) group | Excellent cytotoxicity against ovarian carcinoma nih.govencyclopedia.pub |

Role of Functional Groups in 4-Substituted Methoxylbenzoyl-aryl-thiazoles as Potent Anticancer Agents

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold has been identified as a promising class of anticancer agents that target tubulin polymerization by binding to the colchicine (B1669291) site. nih.govacs.orgresearchgate.net Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. nih.govnih.gov The general structure consists of a substituted methoxybenzoyl "A" ring, a thiazole "B" ring, and an aryl "C" ring. researchgate.netnih.gov

Modifications to the "B" ring revealed that while thiazole is a highly effective core, it could be successfully replaced by other heterocycles such as pyridine, furan, and thiophene, which maintained potent anticancer activity in the nanomolar range. acs.org In contrast, rings like oxazoline, oxazole, phenyl, and pyrazole (B372694) resulted in a decrease in activity. acs.org

SAR investigations of the "A" and "C" rings have also been thoroughly explored. nih.govacs.org Introducing an amino (NH) linkage between the "A" and "B" rings led to the development of phenyl amino thiazole (PAT) compounds with improved water solubility and oral bioavailability, overcoming a key limitation of the original SMART series. nih.govacs.org These PAT compounds demonstrated potent inhibition of cancer cell growth by interfering with tubulin polymerization and were notably not susceptible to P-glycoprotein mediated multidrug resistance. nih.gov

| Series | Modification | Observation | Reference |

| SMART | Replacement of thiazole "B" ring with pyridine, furan, or thiophene | Maintained potent (nM) anticancer activity | acs.org |

| Replacement of thiazole "B" ring with oxazole, phenyl, or pyrazole | Reduced activity | acs.org | |

| PAT | Introduction of an NH linker between "A" and "B" rings | Produced potent, water-soluble compounds | nih.govacs.org |

| - | Overcame P-gp mediated drug resistance | nih.gov | |

| - | Showed significant improvement in oral bioavailability | acs.org |

SAR in Metabolic and Receptor Modulation Studies

Thiazolidinedione (TZD) derivatives are well-known for their role in metabolic regulation, primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.govnih.govnih.gov Their primary therapeutic application has been as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.gov

Impact of Thiazolidinedione Ring Substitutions on In Vitro Insulin Release and Glucose Uptake Activity

The biological activity of thiazolidinediones is highly dependent on the substitutions on the TZD core. nih.gov These compounds function by binding to and activating PPAR-γ, which in turn regulates the transcription of genes involved in metabolic processes. nih.gov This leads to improved insulin sensitivity, increased glucose uptake in muscle and fat tissues, and reduced hepatic glucose production. nih.gov

Research has shown that while some TZD derivatives may not have a significant direct effect on insulin secretion from pancreatic β-cells, they can potently enhance glucose uptake in peripheral tissues. nih.gov For instance, one study found that a novel phosphazene-containing TZD derivative did not affect insulin secretion but significantly increased glucose uptake compared to the reference drug pioglitazone. nih.gov This highlights that modifications to the TZD structure can selectively modulate different aspects of metabolic control. The binding of TZD derivatives to the PPAR-γ receptor involves hydrogen bonding and other interactions, and the affinity of this binding is a critical determinant of their insulin-sensitizing activity. nih.gov

Structural Insights into Nucleotide Metabolism Modulators from Chemical Libraries

The de novo synthesis of pyrimidines is a critical pathway for cell proliferation, making its enzymes attractive targets for therapeutic intervention. Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a rate-limiting enzyme in this pathway. Through random screening of chemical libraries, 4-thiazolidinone (B1220212) derivatives, which share a core heterocyclic structure with thiazoles, were identified as novel inhibitors of hDHODH. nih.gov

A subsequent investigation into the structure-activity relationship of these 4-thiazolidinone derivatives revealed key structural requirements for inhibitory activity. Modifications were made to various parts of the molecule, including the thiazolidinone ring itself, the substituent at the R position (an N-linked phenyl group), and the ester group at R2. The research indicated that the 4-thiazolidinone ring is crucial for activity; replacing it with a 1,3-thiazin-4-one or a simple thiazolidine (B150603) ring led to a dramatic decrease in inhibitory potency. nih.gov

Substitutions on the N-linked phenyl ring (R) had a significant impact on hDHODH inhibition. The introduction of electron-withdrawing groups, particularly at the para-position, was found to be beneficial. For instance, derivatives with fluoro, chloro, and bromo substitutions at the para-position showed enhanced activity. The compound featuring a 3,4-dichlorophenyl group (Compound 31 ) emerged as the most potent, with an IC50 value of 1.12 µM. nih.gov Molecular docking studies suggest that this class of inhibitors interacts with key residues in the hDHODH binding site, forming a hydrogen bond with Tyr38 and a water-mediated hydrogen bond with Ala55, which are considered essential for their bioactivity. nih.gov

| Compound | R (Substitution on N-phenyl ring) | IC50 (µM) |

|---|---|---|

| 5 | H | 11.3 |

| 12 | 4-F | 5.45 |

| 13 | 4-Cl | 4.37 |

| 14 | 4-Br | 3.56 |

| 26 | 3-Cl, 4-F | 1.75 |

| 31 | 3,4-diCl | 1.12 |

Establishment of Structure-Kinetic Relationships (SKR) for Thiazolyl-Pyrimidines as Adenosine (B11128) Receptor Ligands

Thiazole and pyrimidine (B1678525) moieties are key components in the design of adenosine receptor (AR) antagonists. The pyrazolo-triazolo-pyrimidine nucleus, which is structurally related to thiazolyl-pyrimidines, has been extensively studied, leading to the development of potent and selective ligands for A2A, A2B, and A3 adenosine receptor subtypes. researchgate.net

In a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, substitutions at the 2- and 5-positions of the thiazolopyrimidine core were found to be critical for affinity and selectivity. Several compounds demonstrated nanomolar and even subnanomolar binding affinities for the human A1 (hA1) and A2A (hA2A) receptors. nih.gov For example, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (18 ) showed high affinity for both receptors, with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.gov

SAR studies on thiazole and thiadiazole derivatives as human A3 receptor antagonists highlighted the importance of a 4-methoxyphenyl group and N-acetyl or propionyl substitutions. These modifications led to a significant increase in binding affinity and selectivity for the A3 subtype. The most potent compound in this series, N-[3-(4-methoxy-phenyl)- nih.govrsc.orgresearchgate.netthiadiazol-5-yl]-acetamide (39 ), exhibited a Ki value of 0.79 nM at the hA3 receptor. Molecular modeling suggested that this high affinity and selectivity are due to a unique hydrogen bonding interaction between the compound's carbonyl group and the glutamine residue (Q167) in the second extracellular loop of the hA3 receptor. nih.gov

SAR in Anti-inflammatory and Antimicrobial Agent Development

Hybrid molecules combining pyrazole and thiazolone scaffolds have been synthesized and evaluated as potent anti-inflammatory agents. These compounds often act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid inflammatory pathway. mdpi.com

A study of a series of pyrazolyl thiazolones revealed that the nature of the substituents on both the pyrazole and thiazolone rings significantly influences their inhibitory potency and selectivity. Compounds with a p-chlorophenyl or p-methoxyphenyl substituent on the pyrazole ring, combined with various aryl groups on the thiazolone moiety, exhibited COX-2 inhibitory activities comparable to the standard drug celecoxib. mdpi.com Specifically, compounds with a p-bromophenyl or a 3,4,5-trimethoxyphenyl group on the thiazolone ring were among the most active, showing IC50 values for COX-2 inhibition in the range of 0.09–0.14 µM. These compounds also demonstrated significant inhibition of 15-LOX, with IC50 values between 1.96 and 3.52 µM. mdpi.com The presence of a sulfonamide group, as seen in celecoxib, is a key feature for high COX-2 selectivity. mdpi.com

| Compound | Key Substituents | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |

|---|---|---|---|

| p-Chlorophenyl-pyrazolyl / p-Bromophenyl-thiazolone | p-Cl on pyrazole, p-Br on thiazolone | 0.09 | 1.96 |

| p-Chlorophenyl-pyrazolyl / 3,4,5-Trimethoxyphenyl-thiazolone | p-Cl on pyrazole, 3,4,5-trimethoxy on thiazolone | 0.11 | 2.11 |

| p-Methoxyphenyl-pyrazolyl / p-Bromophenyl-thiazolone | p-MeO on pyrazole, p-Br on thiazolone | 0.14 | 3.52 |

| Celecoxib (Reference) | - | 0.08 | >50 |

Thiazole derivatives are a cornerstone of antimicrobial research, with structural modifications significantly impacting their efficacy against a range of pathogens. nih.gov SAR studies on thiazole-pyrazoline hybrids have shown that the nature of substituents on both heterocyclic rings is crucial for activity. For instance, in one series, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities.

In another study of 5-methylthiazole (B1295346) based thiazolidinones, halogen substitutions on the benzylidene moiety at the 5-position of the thiazolidinone ring greatly influenced antimicrobial potency. A 2,6-dichloro substitution resulted in strong activity against resistant E. coli strains, while a 4-chloro substitution was beneficial for antifungal activity. Conversely, replacing the 4-chloro group with a 4-fluoro group led to a significant reduction in antifungal potency. These findings underscore the sensitive relationship between the electronic properties and steric bulk of substituents and the resulting antimicrobial effect.

| Compound Series | Key Structural Feature | Organism | MIC (µg/mL) |

|---|---|---|---|

| Thiazolyl-Pyrazoline Hybrid | p-Bromophenyl at thiazole C4 | C. albicans | 3.9–62.5 |

| Azo-Thiazole Derivative | Azo linkage with thiazole | S. aureus | 10 |

| 5-Methylthiazole Thiazolidinone | 2,6-dichloro substitution | Resistant E. coli | 29.8 (µM) |

SAR in Enzyme Inhibition Studies

The influenza virus neuraminidase (NA) is a well-established target for antiviral drugs. A series of novel NA inhibitors based on a thiazole core, derived from 2-amino-4-thiazole-acetic ester, have been synthesized and evaluated. nih.govrsc.org The SAR studies revealed several key structural features for inhibitory activity against influenza A virus (H3N2). nih.gov

A crucial factor for activity was the presence of a carboxylic acid (-COOH) group, as compounds with this feature consistently showed better inhibitory activities than their corresponding ethyl ester (-COOEt) counterparts. This is consistent with the binding mode of known NA inhibitors, where a carboxylate group interacts with a highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site. nih.gov

Furthermore, the nature of the hydrophobic side chain attached to the thiazole core played a significant role. Compounds with appropriate hydrophobic side chains demonstrated better inhibitory activity. Among the various alkyl and aryl groups tested, a simple methyl group was found to be the most suitable. The most potent compound from this series, which incorporated these optimal features, exhibited an IC50 value of 3.43 µM. nih.govrsc.org

| Compound | Key Structural Features | IC50 (µM) |

|---|---|---|

| 4d | -COOH, methyl hydrophobic group | 3.43 |

| 5d | -COOH, ethyl hydrophobic group | 4.27 |

| 8d | -COOH, propyl hydrophobic group | 7.78 |

| Corresponding Ethyl Esters | -COOEt | Generally weaker activity |

| Oseltamivir (Reference) | - | ~0.17 (20-fold more potent than 4d) |

Crystal Structures and SAR of Imidazothiazole Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in therapeutic areas such as oncology and neurodegenerative disorders. nih.gov The study of inhibitors for this enzyme is an active area of research. While direct structure-activity relationship (SAR) studies for 2-(2-morpholinothiazol-4-yl)acetonitrile derivatives are not extensively detailed in the reviewed literature, valuable insights can be drawn from investigations into the structurally related class of imidazothiazole derivatives. nih.govacs.org

Researchers have successfully determined the crystal structures of IDO1 in complex with various inhibitors, providing a foundation for structure-based drug design (SBDD). nih.gov These studies reveal critical interactions within the enzyme's active site. The IDO1 active site contains a heme group and two hydrophobic pockets, referred to as pocket-A and pocket-B. nih.gov The SAR of imidazothiazole derivatives highlights the importance of interactions within pocket-B, which is formed by key amino acid residues including Phe226 and Arg231. nih.gov Potent inhibitory activity has been linked to the generation of an induced fit with these residues. nih.govacs.org

In the design of novel imidazothiazole-based IDO1 inhibitors, scientists have focused on optimizing the interaction with the heme iron and the surrounding pockets. For instance, by combining structural features from different known inhibitors, a para-tolyl imidazothiazole compound was identified as a novel and potent inhibitor scaffold. nih.gov Further research into the imidazo[2,1-b]thiazole (B1210989) scaffold led to the synthesis of compounds with significant IDO1 inhibitory activity. bohrium.comnih.gov Docking studies of these synthesized analogues help correlate their activity with specific interactions within the enzyme's binding pocket. bohrium.com

| Compound | Key Structural Features | IDO1 IC₅₀ (µM) |

|---|---|---|

| Compound A | Tert-butyl and biphenyl (B1667301) substituents | 23 |

| Compound B | Tert-butyl and 2-methoxyphenol substituents | 13 |

Influence of Linker Chemical Nature and Length on Metabolic Stability and Activity Optimization in Complex Molecules like PROTACs

The chemical nature and length of the linker significantly impact a PROTAC's metabolic stability. Linkers, especially those composed of long, flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, can introduce "soft spots" susceptible to metabolism by enzymes such as Cytochrome P450s. This can lead to rapid clearance and reduced drug exposure. Research has shown that shorter aliphatic linkers can confer greater metabolic stability, likely due to increased steric hindrance that prevents the molecule from readily entering the catalytic site of metabolic enzymes.

To enhance metabolic stability, a common strategy is to modify the linker's chemical nature. Incorporating cyclic moieties, such as piperazine (B1678402) or piperidine (B6355638) rings, or introducing more rigid structures like triazole rings can protect against metabolism. These modifications reduce the linker's flexibility and can shield potential sites of oxidation.

However, optimizing for metabolic stability must be balanced with the linker's primary role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical determinant of this activity. An optimal linker length allows for the proper orientation and interaction between the two proteins, leading to efficient ubiquitination and subsequent degradation of the target. Linkers that are either too short or too long can prevent the formation of a stable ternary complex, thereby diminishing or abolishing the PROTAC's degradation activity. Interestingly, while linker length is crucial for degradation efficacy, it generally does not influence the binding affinity of the PROTAC's ligand to its target protein.

| Linker Characteristic | Impact on Metabolic Stability | Impact on Degradation Activity |

|---|---|---|

| Length | Shorter linkers are often more stable. Longer linkers may have more metabolic "soft spots". | An optimal length is critical for forming a stable ternary complex. Too short or too long can be ineffective. |

| Composition | Alkyl/PEG chains can be liable to metabolism. | The composition affects overall solubility and cell permeability, indirectly impacting activity. |

| Rigidity | Incorporating cyclic or rigid groups (e.g., piperazine, triazole) generally increases stability. | Increased rigidity can pre-organize the PROTAC into a favorable conformation for ternary complex formation, but may also introduce conformational constraints. |

Compound Index

| Compound Name |

|---|

| This compound |

| N-cyclohexyl-2-aminoethanesulfonic acid |

Mechanistic Investigations and Molecular Interactions of 2 2 Morpholinothiazol 4 Yl Acetonitrile Analogues

Elucidation of Reaction Mechanisms in Novel Thiazole (B1198619) Ring Systems

The synthesis and reactivity of thiazole ring systems, the core scaffold of 2-(2-Morpholinothiazol-4-yl)acetonitrile analogues, are well-established in medicinal chemistry. The most prominent method for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.govwikipedia.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl, followed by an intermediate formation and subsequent dehydration to yield the thiazole ring. mdpi.com

Beyond the classical Hantzsch synthesis, numerous modern methods have been developed to create functionalized thiazole derivatives. nih.gov These include variations such as using thiourea (B124793) or its derivatives in place of thioamides. mdpi.com Other novel approaches involve the reaction of vinyl azides with potassium thiocyanate (B1210189) catalyzed by palladium (II) acetate (B1210297) or the cyclization of tosylmethyl isocyanide with α-oxodithioesters. mdpi.com

The reactivity of the thiazole ring is complex due to the presence of both sulfur and nitrogen heteroatoms, which influence its electronic properties. numberanalytics.com The ring can undergo several types of reactions:

Electrophilic and Nucleophilic Substitutions: The position of substitution on the thiazole ring is dependent on the reaction conditions and the nature of the substituents already present. numberanalytics.compharmaguideline.com The C5 position is generally favored for electrophilic attack, while the C2 position is most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which are valuable for constructing more complex molecular architectures. wikipedia.orgnumberanalytics.com These reactions, however, often require high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org

Metal-Catalyzed Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to functionalize heterocyclic rings like thiazole, enabling the introduction of a wide variety of substituents. numberanalytics.com

Protonation and Deprotonation: The nitrogen atom at position 3 (N3) is basic and can be readily protonated. pharmaguideline.com Conversely, strong bases can deprotonate the carbon at position 2 (C2-H), which is the most acidic proton on the ring. wikipedia.orgpharmaguideline.com

These synthetic routes and reaction mechanisms provide a versatile toolkit for creating a diverse library of this compound analogues for biological evaluation.

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This analysis provides insights into the specific interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes, respectively—mediators heavily involved in inflammation. researchgate.net Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. mdpi.com

Molecular docking studies on various heterocyclic compounds, including those with scaffolds analogous to thiazoles, have elucidated key binding interactions within the active sites of COX-1, COX-2, and 5-LOX. For instance, in studies of pyrazole (B372694) hybrids, potent inhibitors were shown to fit snugly into the active site of COX-2. nih.gov The sulfonamide group of these inhibitors often inserts deep into a selective pocket of the COX-2 active site, forming crucial hydrogen bond interactions with amino acid residues such as His90, Arg513, Phe518, and Ser353. nih.gov This orientation mimics that of selective COX-2 inhibitors like celecoxib. nih.gov

The table below summarizes representative docking scores for compounds targeting COX-2 and LOX from various studies, illustrating the binding affinities predicted by computational models.

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazole-Thymol Hybrid | COX-2 | -10.40 | Not Specified |

| Pyrazole-Thymol Hybrid | 5-LOX | -8.38 | Not Specified |

| Aurone Derivative (WE-4) | COX-2 | -5.843 | Not Specified |

| Aurone Derivative (WE-4) | LOX | -4.324 | Not Specified |

| Pyrazole Analogue (5u) | COX-2 | -12.907 | His90, Arg513, Phe518, Ser353 |

| Pyrazole Analogue (5s) | COX-2 | -12.24 | His90, Arg513, Phe518, Ser353 |

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netnih.govnih.gov

These computational insights are invaluable for understanding how this compound analogues might bind to and inhibit these inflammatory enzymes. The morpholino and acetonitrile (B52724) groups could potentially form specific hydrogen bonds and hydrophobic interactions within the enzyme active sites, contributing to their inhibitory activity.

Neuraminidase is a critical surface glycoprotein (B1211001) for influenza viruses, playing a vital role in viral replication and release from infected cells. nih.govmdpi.com It is a well-established target for antiviral drugs. Computational methods, including machine learning and molecular dynamics simulations, are increasingly used to discover and optimize novel neuraminidase inhibitors. nih.gov

Docking studies help to clarify the physical interactions within the neuraminidase binding site. Potential inhibitors are evaluated based on their ability to form favorable interactions with key residues in the enzyme's active site, mimicking the binding of its natural substrate, sialic acid. nih.gov These studies often lead to the identification of novel scaffolds that can be chemically synthesized and tested for their biological activity. For example, machine learning models can be trained on large databases of compounds with known binding affinities to predict potential new inhibitors from virtual libraries. nih.gov The most promising candidates are then subjected to detailed molecular docking and dynamics simulations to validate their binding mode and stability before proceeding to experimental validation. nih.gov

Insights into Cellular Pathways and Biological Effects

Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by modulating complex cellular pathways, particularly those involved in the immune response and inflammation.

The differentiation of monocytes into macrophages is a critical step in both normal immune surveillance and the pathogenesis of inflammatory diseases. This process can be influenced by various pharmacological agents. nih.gov For instance, studies on HIV latency show that the differentiation of monocytes into macrophages can induce viral reactivation, highlighting the importance of this cellular process in disease. nih.gov The protein kinase C (PKC) signaling pathway and the upregulation of Cyclin T1 have been identified as inherent mechanisms that regulate HIV latency during this differentiation. nih.gov

Furthermore, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes can also be modulated. Research has shown that M1 macrophages can suppress HIV reactivation, while M2 macrophages promote it. nih.gov Pharmacological agents that can influence the differentiation pathway or the subsequent polarization of macrophages could therefore have significant therapeutic potential. While direct studies on this compound are not available, related heterocyclic compounds are known to possess immunomodulatory properties, suggesting that these analogues could potentially interfere with the signaling cascades that govern monocyte differentiation and macrophage function.

Cytokines are signaling proteins that mediate cellular communication in the immune system and are central to the inflammatory response. nih.gov Many pharmacological agents can alter the production and activity of these cytokines. nih.gov Anti-inflammatory compounds often work by reducing the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while potentially promoting anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β1). mdpi.com

For example, various pyrrole (B145914) derivatives have demonstrated the ability to modulate cytokine profiles in models of inflammation. mdpi.com In lipopolysaccharide (LPS)-induced systemic inflammation, certain compounds have been shown to significantly decrease serum TNF-α while increasing levels of TGF-β1. mdpi.com This modulation often occurs independently of COX inhibition and can involve the inhibition of key transcription factors like NF-κB, which is a master regulator of inflammatory gene expression. mdpi.commdpi.com The ability of this compound analogues to modulate cytokine production represents a key area for investigation into their potential anti-inflammatory and immunomodulatory effects.

Induction of Macrophage Apoptosis

Research into the biological activities of thiazole-containing compounds has revealed that certain analogues of this compound possess the ability to induce apoptosis, or programmed cell death, in various cell lines. While direct studies on the pro-apoptotic effects of this compound in macrophages are not extensively documented in publicly available literature, the broader family of thiazole derivatives has been a subject of investigation for their potential to trigger this crucial cellular process. The induction of apoptosis in macrophages can be a significant therapeutic strategy, particularly in the context of inflammatory diseases and cancer, where the resolution of inflammation or the elimination of malignant cells is desired.

The structural components of this compound, namely the morpholine (B109124) ring, the thiazole core, and the acetonitrile group, contribute to its chemical properties and potential biological activity. Analogues of this compound, where these functional groups are modified, have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects. These studies provide insights into the potential mechanisms by which such compounds might operate.

Mechanistic investigations into related thiazole derivatives suggest that their pro-apoptotic effects can be mediated through various cellular pathways. One common mechanism involves the induction of oxidative stress within the cell. For instance, some thiazole derivatives have been shown to increase the production of reactive oxygen species (ROS). nih.gov This elevation in ROS can lead to cellular damage, including DNA single-strand breaks, and subsequently trigger the intrinsic apoptotic pathway. researchgate.net

Another key aspect of the apoptotic process induced by thiazole analogues involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, is a hallmark of apoptosis. nih.govnih.gov Cleavage of downstream targets by activated caspase-3, such as poly(ADP-ribose) polymerase (PARP), ultimately leads to the dismantling of the cell. researchgate.netnih.gov

Furthermore, the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, has been observed with some thiazole derivatives. researchgate.net An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards apoptosis. researchgate.net In some cases, the pro-apoptotic activity of thiazole derivatives has been linked to the inhibition of specific cellular targets, such as cyclin-dependent kinases (CDKs), which can lead to cell cycle arrest and subsequent apoptosis. mdpi.com

The following table summarizes the pro-apoptotic effects of various thiazole derivatives in different cell lines, providing a comparative overview of their activity and observed mechanisms. It is important to note that these are analogous compounds, and their activity does not directly represent the effects of this compound.

| Compound Class | Cell Line | Key Findings | Potential Mechanism of Action |

| Thiazole-containing macrosphelide analogue (MSt-2) | Human lymphoma (U937) | Induced dose- and time-dependent apoptosis. | ROS formation, JNK activation, Fas expression, caspase-8 and -3 activation. nih.gov |

| Thiazole-2-acetamide derivatives | Human breast cancer (MDAMB-231) | Significant apoptotic antiproliferative activity. | Reduction in anti-apoptotic Bcl-2 protein concentration. nih.gov |

| Thiazole incorporated phthalimide (B116566) derivatives | Human breast cancer (MCF-7), Human breast cancer (MDA-MB-468), Rat pheochromocytoma (PC-12) | Potent cytotoxic activity, DNA fragmentation, and caspase-3 activation. | Induction of apoptosis through the intrinsic pathway. nih.gov |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Human glioblastoma (U251) | Induced apoptosis, PARP1 and caspase 3 cleavage. | Increase in Bax and Bim pro-apoptotic proteins, decrease in phosho-ERK1/2 kinase, production of hydrogen peroxide, and formation of DNA single-strand breaks. researchgate.net |

These findings from studies on analogous compounds suggest that this compound could potentially induce macrophage apoptosis through a multi-faceted mechanism involving the generation of oxidative stress, activation of the caspase cascade, and modulation of apoptotic regulatory proteins. However, dedicated research focusing specifically on this compound and its direct interactions with macrophage cellular pathways is necessary to fully elucidate its pro-apoptotic potential and mechanism of action.

Preclinical Pharmacological Evaluation of 2 2 Morpholinothiazol 4 Yl Acetonitrile Derivatives Excluding Human Clinical Trials

In Vitro Efficacy Assessments in Cell Culture Models

Anticancer Activity in Prostate (PC3, DU-145), Lung (A549), and Breast (MCF-7) Cancer Cell Lines

While specific research on 2-(2-Morpholinothiazol-4-yl)acetonitrile derivatives is limited, studies on structurally related compounds containing a morpholine (B109124) moiety provide insight into the potential anticancer activity of this chemical class. A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic effects on several human cancer cell lines, including lung (A549) and breast (MCF-7) cancer. rsc.org

The compounds were tested for their ability to inhibit cancer cell proliferation, and the half-maximal inhibitory concentration (IC₅₀) was determined. Two compounds, designated AK-3 and AK-10, demonstrated significant cytotoxic activity against all tested cell lines. Notably, these compounds were found to be non-toxic against the normal human embryonic kidney cell line (HEK293) at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells. rsc.org Mechanistic studies indicated that these derivatives inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death primarily through apoptosis. rsc.org

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Morpholine Substituted Quinazoline Derivatives Data sourced from mechanistic studies on related morpholine-containing compounds. rsc.org

| Compound | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Insulin (B600854) Releasing and Glucose Uptake Studies in Pancreatic Beta-Cell Lines (e.g., INS-1 cells)

The thiazole (B1198619) scaffold is a key component in compounds investigated for antidiabetic properties. Research into benzothiazole (B30560) derivatives has shown that this class of compounds can modulate pathways relevant to diabetes treatment. Specifically, certain benzothiazole derivatives have been identified as activators of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK), a major target for antidiabetic drugs. nih.gov

In preclinical studies, two such agents, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, were shown to increase the rate of glucose uptake in L6 muscle cells (myotubes). Furthermore, these compounds were found to augment glucose-stimulated insulin secretion (GSIS) in the rat pancreatic beta-cell line INS-1E and in isolated rat islets. nih.gov This dual functionality—enhancing glucose uptake in peripheral tissues and promoting insulin release from pancreatic cells—highlights the therapeutic potential of thiazole-based compounds in managing diabetes. nih.gov The most widely used insulin-secreting cell lines for such research include RIN, HIT, MIN, INS-1, and βTC cells. altex.org

Antimicrobial Susceptibility Testing against Gram-Positive and Gram-Negative Bacteria, Yeasts, and Mould

The thiazole nucleus is a fundamental structural motif in a wide range of compounds exhibiting potent antimicrobial properties. Derivatives of thiazole have demonstrated broad-spectrum activity, proving effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.net The antimicrobial efficacy is often influenced by the nature and position of substituents on the thiazole ring. researchgate.net

Studies have shown that thiazole derivatives can be particularly effective against Gram-positive bacteria, with some compounds showing activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Their activity against Gram-negative bacteria is often more moderate. researchgate.net In the realm of antifungal agents, thiazole derivatives have been found to be effective against species such as Candida albicans, Aspergillus fumigatus, and Aspergillus clavatus. researchgate.net The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Examples of Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives Data synthesized from reviews on antimicrobial activities of the thiazole class. nih.govnih.gov

| Compound Class/Derivative | Organism | Type | MIC (µg/mL) |

| Chlorophenyl Derivative 33h | Staphylococcus saprophyticus | Gram-positive | 2 |

| Derivative 33f | Staphylococcus aureus | Gram-positive | 16 |

| Benzothiazole Derivatives | Escherichia coli | Gram-negative | 12.5 - 200 |

| Benzothiazole Derivatives | Staphylococcus aureus | Gram-positive | 12.5 - 200 |

Evaluation of Nucleoside Transport and Enzyme Inhibition in Cellular Assays

The evaluation of enzyme inhibition and nucleoside transport is critical for understanding the mechanism of action of novel therapeutic agents, particularly in the context of parasitic diseases where organisms rely on salvaging nucleosides from their host. While specific studies on this compound are not available, research on other heterocyclic compounds provides a framework for such evaluations. nih.gov

For instance, a library of N-arylmethyl-substituted iminoribitol derivatives was assessed as potential inhibitors of Trypanosoma nucleoside hydrolases (NH), key enzymes in the purine (B94841) salvage pathway of these parasites. nih.gov The inhibitory activity of these compounds was determined against inosine-adenosine-guanosine nucleoside hydrolase (IAG-NH) and inosine-guanosine nucleoside hydrolase (IG-NH) from Trypanosoma brucei. nih.gov The most potent compounds exhibited inhibition constants (Kᵢ) in the nanomolar range. nih.gov Furthermore, to ascertain if these inhibitors could reach their intracellular target, their uptake was studied by measuring their affinity for the parasite's P1 and P2 nucleoside transporters. nih.govnih.gov

Table 3: Inhibitory Activity (Kᵢ in nM) of Iminoribitol Derivatives against T. brucei IAG-NH Illustrative data from studies on enzyme inhibition by heterocyclic compounds. nih.gov

| Compound | Kᵢ (nM) |

| UAMC-00363 | 18 |

| UAMC-00109 | 30 |

In Vivo Animal Model Studies (Non-human)

Anti-inflammatory Efficacy and Ulcerogenic Profiles in Rodent Models

A significant challenge in the development of non-steroidal anti-inflammatory drugs (NSAIDs) is mitigating their common adverse effect of gastric ulceration. Research has focused on developing new chemical entities with improved safety profiles. Thiazole derivatives have been investigated for this purpose, demonstrating anti-inflammatory effects with reduced ulcerogenic potential. nih.gov

In one study, a series of 2-amino-thiazoleacetic acid derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov The ulcerogenic potential was concurrently assessed by examining gastric damage following oral administration. Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71), showed strong suppression of paw edema. nih.gov Crucially, when compared to established NSAIDs like fentiazac (B92943) and ibuprofen, these thiazole derivatives exhibited significantly less adverse impact on the gastrointestinal membrane. Compound 29 was particularly noteworthy for causing almost no gastric damage even at higher doses while maintaining good anti-inflammatory activity. nih.gov

Table 4: Anti-inflammatory and Ulcerogenic Effects of 2-Amino-Thiazoleacetic Acid Derivatives in Rats Data adapted from studies on related thiazole derivatives. nih.gov

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Ulcer Index |

| Control | - | - | 0.2 ± 0.1 |

| Compd. 29 | 50 | 45.3 | 0.3 ± 0.2 |

| Compd. 71 | 50 | 38.2 | 1.3 ± 0.4 |

| Ibuprofen | 50 | 41.5 | 3.8 ± 0.7 |

| Fentiazac | 25 | 45.8 | 4.3 ± 0.6 |

Considerations for Preclinical Model Selection, Variability, and Limitations in Predicting Clinical Outcomes

The selection of an appropriate preclinical model is a critical step in the evaluation of investigational drugs for ALL, and the interpretation of the results must be done with a clear understanding of the model's inherent variability and limitations. nih.gov These factors significantly influence the translatability of preclinical findings to clinical outcomes in humans. nih.gov

Key Considerations in Preclinical Model Selection:

Research Question: The choice of model often depends on the specific research question. For instance, to test a drug's efficacy against a specific genetic subtype of ALL, a PDX model derived from a patient with that subtype or a corresponding GEMM would be most appropriate. nih.gov

Immune System Component: Standard xenograft models use severely immunodeficient mice to prevent rejection of the human cells. youtube.com This, however, precludes the study of interactions between the leukemia cells and the host immune system, which can be crucial for the efficacy of certain therapies, particularly immunotherapies. "Humanized" mouse models, where components of the human immune system are engrafted into the mice, are being developed to address this limitation.

Disease Subtype: ALL is a heterogeneous disease with numerous subtypes characterized by distinct genetic and molecular features. The selected model should ideally represent the specific subtype of ALL being targeted by the investigational drug. scienceopen.com

Microenvironment: The bone marrow microenvironment plays a vital role in the survival and proliferation of leukemia cells. ashpublications.org In vitro co-culture systems with stromal cells can provide initial insights, but in vivo models are necessary to capture the complexity of these interactions. The extent to which the murine microenvironment supports human leukemia cells can be a variable factor.

Variability in Preclinical Models:

Significant variability can arise from several sources, impacting the reproducibility and interpretation of preclinical studies:

Inter-patient Heterogeneity: In PDX models, the biological characteristics of the engrafted leukemia can vary considerably from one patient to another, reflecting the clinical heterogeneity of ALL. ashpublications.org

Clonal Evolution: Over time and with serial passaging, the genetic and phenotypic characteristics of the xenografted leukemia may change, a phenomenon known as clonal evolution. This can lead to differences in drug sensitivity compared to the original patient's leukemia. ashpublications.org

Engraftment Site and Rate: The site of injection (e.g., intravenous, intraperitoneal, subcutaneous) and the rate of engraftment can influence the disease course and drug response in mouse models.

Animal Husbandry: Factors such as the specific mouse strain, age, sex, and housing conditions can introduce variability into experimental results.

Limitations in Predicting Clinical Outcomes:

While indispensable for preclinical drug development, mouse models of ALL have several limitations that can affect their predictive value for human clinical trials:

Species Differences: Fundamental physiological and metabolic differences between mice and humans can lead to discrepancies in drug pharmacokinetics and pharmacodynamics. A drug that is effective and well-tolerated in mice may not have the same profile in humans.

Lack of a Complete Immune System: As mentioned, the absence of a competent immune system in most xenograft models is a major limitation, especially for evaluating immunotherapies.

Tumor Burden and Disease Stage: Preclinical studies often initiate treatment when the leukemic burden is relatively low. In contrast, patients in clinical trials may have a much higher tumor burden and may have received prior treatments, which can influence their response to a new therapy.

Toxicity Prediction: Animal models can be poor predictors of certain types of drug toxicity in humans. nih.govjacc.org A review of 76 animal studies, for instance, found that approximately 20% were contradicted in humans. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Venetoclax |

| Azacitidine |

| Decitabine |

| Navitoclax |

| Isoproterenol |

Computational Chemistry and in Silico Modeling of 2 2 Morpholinothiazol 4 Yl Acetonitrile and Its Analogues

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental properties of thiazole-containing compounds. These theoretical studies enable the prediction of molecular geometries, reaction energetics, and spectroscopic characteristics with a high degree of accuracy.

Quantum chemical methods are instrumental in exploring the mechanistic details of reactions involving the thiazole (B1198619) ring. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and predict the feasibility of various transformations. For instance, DFT studies have been employed to investigate the biotransformation of thiazole-containing drugs, exploring pathways such as epoxidation, S-oxidation, and N-oxidation. uni-duesseldorf.denih.gov These calculations reveal the energy barriers associated with each pathway, providing insights into the likely metabolic fate of these compounds. uni-duesseldorf.denih.gov The ability to estimate the energies of transition states and equilibria allows for the prediction of reaction outcomes in the development of new synthetic methodologies. rsc.org

The study of isomeric equilibria is also crucial, as different isomers can exhibit distinct biological activities. Computational methods can predict the relative stabilities of various tautomers and conformers of thiazole derivatives, which is essential for understanding their behavior in different environments.

A significant application of quantum chemistry is the prediction of spectroscopic data, which serves as a vital tool for structural elucidation. mdpi.com Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for novel or proposed structures, which can then be compared with experimental data to confirm the identity of a synthesized compound. mjcce.org.mkmdpi.com

DFT calculations can predict vibrational frequencies that correspond to the peaks observed in an IR spectrum. mdpi.comnih.gov Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. mjcce.org.mkmdpi.com This predictive capability is particularly valuable when dealing with complex molecules or when experimental data is ambiguous.

| Computational Method | Spectroscopic Data Predicted | Application |

| Density Functional Theory (DFT) | Infrared (IR) vibrational frequencies | Structural confirmation, identification of functional groups |

| Gauge-Independent Atomic Orbital (GIAO) | Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) | Structural elucidation, distinguishing between isomers |